4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine
Brand Name: Vulcanchem
CAS No.: 919347-16-3
VCID: VC2693544
InChI: InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19/h9-11H,5-8,12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3
Molecular Formula: C16H25BN2O3
Molecular Weight: 304.2 g/mol

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine

CAS No.: 919347-16-3

Cat. No.: VC2693544

Molecular Formula: C16H25BN2O3

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine - 919347-16-3

Specification

CAS No. 919347-16-3
Molecular Formula C16H25BN2O3
Molecular Weight 304.2 g/mol
IUPAC Name 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]morpholine
Standard InChI InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19/h9-11H,5-8,12H2,1-4H3
Standard InChI Key IMKOBBHEFQOPFH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3

Introduction

Chemical Structure and Properties

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine features a distinct chemical structure consisting of a pyridine ring with two key substituents: a pinacol boronate ester group at the 5-position and a morpholinomethyl group at the 3-position. The boronate ester incorporates a boron atom connected to two oxygen atoms within a five-membered ring containing the pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The morpholine group is connected to the pyridine ring via a methylene (CH₂) bridge .

Tabulated Properties

PropertyValueReference
Chemical Name4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine
CAS Number919347-16-3
Molecular FormulaC₁₆H₂₅BN₂O₃
Molecular Weight304.2 g/mol
Structure ClassificationPyridine derivative, Boronic acid pinacol ester, Morpholine derivative
Alternative Names5-Morpholinomethylpyridine-3-boronic acid pinacol ester
Creation Date in PubChemAugust 6, 2012
Last Modified in PubChemApril 5, 2025

Molecular Structure Characteristics

The presence of both the boronate ester and the basic morpholine nitrogen provides this compound with interesting electronic properties. The boronate ester group is electron-withdrawing and can participate in various reactions, particularly cross-coupling reactions like the Suzuki-Miyaura coupling. The morpholine group, being a cyclic secondary amine, contributes a basic center to the molecule, enhancing its ability to interact with acidic substrates or biological receptors through hydrogen bonding and other non-covalent interactions .

Comparison with Related Compounds

Several structurally related compounds appear in the search results, differing primarily in the substitution pattern on the pyridine ring or the linking group between the pyridine and morpholine moieties. A comparative analysis of these compounds provides insights into structure-property relationships within this class of molecules.

Structural Analogues Comparison

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine919347-16-3C₁₆H₂₅BN₂O₃304.2Reference compound
4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine1201644-33-8C₁₅H₂₃BN₂O₃290.17Lacks methylene linker between pyridine and morpholine
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone1073371-92-2C₁₆H₂₃BN₂O₄318.18Contains carbonyl group between pyridine and morpholine
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine1160790-92-0C₁₆H₂₅BN₂O₃304.2Morpholinomethyl group at 2-position instead of 3-position
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine485799-04-0C₁₅H₂₃BN₂O₃290.17Morpholine directly at 2-position without methylene linker

Structure-Property Relationships

The structural variations among these related compounds can significantly impact their physical, chemical, and potentially biological properties:

  • The presence or absence of a methylene linker between the pyridine and morpholine groups affects molecular flexibility and the spatial relationship between these two key functional groups. This could influence binding interactions with potential biological targets and affect the reactivity of the boronate ester in coupling reactions .

  • The position of substituents on the pyridine ring (2-position versus 3-position) alters the electronic distribution within the aromatic system, potentially affecting the compound's reactivity, particularly in electrophilic or nucleophilic reactions .

  • The introduction of a carbonyl group, as seen in the methanone derivative, significantly changes the electronic character of the linking group, providing a more rigid structure with different hydrogen bonding capabilities compared to compounds with a simple methylene linker .

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